![molecular formula C8H12ClNO2S B578515 N-Methyl-4-(methylsulfonyl)aniline hydrochloride CAS No. 1263378-01-3](/img/structure/B578515.png)
N-Methyl-4-(methylsulfonyl)aniline hydrochloride
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Overview
Description
“N-Methyl-4-(methylsulfonyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1263378-01-3 . It has a molecular weight of 221.71 and its linear formula is C8H12ClNO2S .
Molecular Structure Analysis
The molecular structure of “N-Methyl-4-(methylsulfonyl)aniline hydrochloride” is represented by the linear formula C8H12ClNO2S . The InChI code for this compound is 1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H .Physical And Chemical Properties Analysis
“N-Methyl-4-(methylsulfonyl)aniline hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Indolin-2-Ones : Anilines, similar to N-Methyl-4-(methylsulfonyl)aniline hydrochloride, are used in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, which are important in pharmaceutical and agrochemical industries (Liu, Zheng, & Wu, 2017).
Chemoselective SNAr Reactions : Chemoselective reactions involving anilines and secondary aliphatic amines, akin to N-Methyl-4-(methylsulfonyl)aniline hydrochloride, are significant for synthesizing various pharmacological compounds (Baiazitov et al., 2013).
Polymer Synthesis : Aniline derivatives are used in solution polymerization to produce poly(p-benzene sulphonamide), which has applications in material science and engineering (Contreras & Jones, 1980).
Alkylating Reagents : Methylsulfonyl anilines serve as alkylating agents for synthesizing a range of organic compounds, useful in various chemical industries (Shouji et al., 1994).
Herbicidal Properties : Certain aniline derivatives exhibit preemergence herbicidal activities, indicating potential agricultural applications (Gentner, 1970).
Pharmacological Evaluation : Anilines with a methylsulfonyl group have been synthesized and evaluated for their anti-inflammatory properties, highlighting their potential in pharmaceutical development (Mahdi, Mohammed, & Jassim, 2012).
Conducting Polyaniline Copolymers : N-Methyl aniline, a related compound, is used in synthesizing polyaniline copolymers for applications as humidity sensors (Kulkarni, Viswanath, & Khanna, 2006).
Safety and Hazards
“N-Methyl-4-(methylsulfonyl)aniline hydrochloride” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
N-methyl-4-methylsulfonylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMAKOFZASQMNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719221 |
Source
|
Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(methylsulfonyl)aniline hydrochloride | |
CAS RN |
1263378-01-3 |
Source
|
Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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